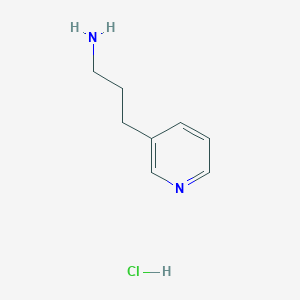

3-(Pyridin-3-yl)propan-1-amine hydrochloride

Description

Properties

IUPAC Name |

3-pyridin-3-ylpropan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2.ClH/c9-5-1-3-8-4-2-6-10-7-8;/h2,4,6-7H,1,3,5,9H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIZNQULHHZYJNK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)CCCN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50661761 | |

| Record name | 3-(Pyridin-3-yl)propan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50661761 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84359-17-1 | |

| Record name | 3-Pyridinepropanamine, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=84359-17-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(Pyridin-3-yl)propan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50661761 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 3-(Pyridin-3-yl)propan-1-amine Hydrochloride

Introduction

3-(Pyridin-3-yl)propan-1-amine hydrochloride is a bifunctional organic molecule of significant interest to the fields of medicinal chemistry and drug development. Structurally, it comprises a pyridine ring—a common scaffold in pharmaceuticals—connected via a flexible three-carbon propyl linker to a primary amine. This arrangement provides two key reactive sites: the basic and nucleophilic primary amine, and the pyridine ring which can engage in various chemical transformations. The hydrochloride salt form enhances the compound's stability and aqueous solubility, making it highly amenable for use in various experimental and synthetic protocols.

This technical guide offers a comprehensive overview of the core chemical properties, synthesis, and applications of this compound. It is designed to serve as a foundational resource for researchers and scientists leveraging this versatile building block in the design and synthesis of novel therapeutic agents and other advanced chemical entities.

Physicochemical and Structural Properties

The fundamental properties of a chemical entity dictate its behavior in both chemical reactions and biological systems. The hydrochloride salt of 3-(pyridin-3-yl)propan-1-amine presents as a stable, often crystalline solid, whose characteristics are summarized below.

| Property | Value | Source(s) |

| CAS Number | 84359-17-1 | [1][2] |

| Molecular Formula | C₈H₁₃ClN₂ | [1][2] |

| Molecular Weight | 172.66 g/mol | [1] |

| IUPAC Name | 3-(pyridin-3-yl)propan-1-amine;hydrochloride | [3] |

| Appearance | Solid (Form may vary) | General Knowledge |

| Hydrogen Bond Donor Count | 2 | [4] |

| Hydrogen Bond Acceptor Count | 2 | [4] |

| Rotatable Bond Count | 3 | [5] |

Spectroscopic Profile for Structural Elucidation

The structural integrity of a compound is unequivocally established through a combination of spectroscopic techniques. For this compound, the following data are characteristic. The protonation of the amine and potentially the pyridine nitrogen will influence the chemical shifts, particularly in protic solvents.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework.

-

¹H NMR (Proton NMR): The proton spectrum reveals the distinct electronic environments of the hydrogen atoms.

-

Pyridine Ring Protons (Aromatic Region, ~δ 7.5-8.8 ppm): Protons on the pyridine ring will appear significantly downfield. Due to the influence of the nitrogen atom and the positive charge in the hydrochloride salt form, these signals will be deshielded. The characteristic splitting patterns (doublets, triplets, or doublet of doublets) will confirm the 3-substitution pattern.

-

Aliphatic Chain Protons (Alkyl Region, ~δ 2.0-3.5 ppm): The three methylene groups of the propyl chain will exhibit distinct signals. The methylene group adjacent to the positively charged ammonium group (-CH₂-NH₃⁺) will be the most deshielded (~δ 3.0-3.5 ppm), followed by the methylene group adjacent to the pyridine ring (~δ 2.8-3.2 ppm). The central methylene group will appear further upfield (~δ 2.0-2.4 ppm). All will likely appear as multiplets due to spin-spin coupling.

-

Ammonium Protons (-NH₃⁺): These protons often appear as a broad singlet and its chemical shift is highly dependent on the solvent, concentration, and temperature.

-

-

¹³C NMR (Carbon-13 NMR): The carbon spectrum indicates the number of non-equivalent carbon atoms.[6]

-

Pyridine Ring Carbons (~δ 120-150 ppm): The five carbon atoms of the pyridine ring will resonate in the aromatic region.

-

Aliphatic Chain Carbons (~δ 25-40 ppm): The three carbons of the propyl chain will appear in the upfield, aliphatic region. Similar to the proton spectrum, the carbon adjacent to the ammonium group will be the most deshielded of the three.[6]

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the presence of key functional groups.

-

N-H Stretching: A broad and strong absorption band is expected in the range of 2800-3200 cm⁻¹ for the ammonium salt (-NH₃⁺).

-

C-H Stretching: Aliphatic C-H stretches will appear just below 3000 cm⁻¹, while aromatic C-H stretches from the pyridine ring will be observed just above 3000 cm⁻¹.

-

C=C and C=N Stretching: Aromatic ring stretching vibrations for the pyridine moiety are expected in the 1400-1600 cm⁻¹ region.

Synthesis and Reactivity

The synthesis of 3-(pyridin-3-yl)propan-1-amine typically involves the reduction of a precursor containing the complete carbon skeleton. The choice of synthetic route is often dictated by the availability of starting materials, desired scale, and safety considerations.

Primary Synthetic Pathway: Reduction of Nitrile

A robust and common method for preparing primary amines is the reduction of the corresponding nitrile. This pathway offers high yields and utilizes readily available starting materials.

Caption: General workflow for the synthesis of this compound.

Detailed Protocol: Catalytic Hydrogenation

This is often the preferred method on an industrial scale due to its cost-effectiveness and operational safety compared to metal hydrides.

-

Reactor Setup: A high-pressure hydrogenation vessel (Parr apparatus or similar) is charged with 3-(pyridin-3-yl)propanenitrile and a suitable solvent, such as ethanol or methanol.

-

Catalyst Addition: A catalytic amount of Raney Nickel or Palladium on Carbon (Pd/C) is added to the mixture. The choice of catalyst is critical; Raney Nickel is highly effective for nitrile reduction.[7]

-

Hydrogenation: The vessel is sealed, purged with nitrogen, and then pressurized with hydrogen gas (typically 30-50 atm). The reaction mixture is heated (e.g., to 80°C) and stirred vigorously for several hours until hydrogen uptake ceases.[7]

-

Work-up: After cooling and venting the reactor, the catalyst is carefully filtered off. The solvent is removed under reduced pressure to yield the crude 3-(pyridin-3-yl)propan-1-amine free base.

-

Salt Formation: The crude amine is dissolved in a suitable anhydrous solvent like diethyl ether or isopropanol. A stoichiometric amount of hydrochloric acid (as a solution in the same solvent) is added slowly with stirring.

-

Isolation: The this compound salt typically precipitates from the solution. The solid is collected by filtration, washed with cold solvent, and dried under vacuum.

Applications in Medicinal Chemistry

The 3-(pyridin-3-yl)propan-1-amine scaffold is a valuable building block in drug discovery due to the combination of a "privileged" pyridine heterocycle and a reactive primary amine.[8] The pyridine ring can act as a hydrogen bond acceptor and participate in π-stacking interactions with biological targets, while the amine provides a convenient handle for derivatization to explore structure-activity relationships (SAR).[9][10]

Scaffold for Library Synthesis

The primary amine is readily functionalized, allowing for the creation of large libraries of compounds for high-throughput screening. Common modifications include:

-

Acylation: Reaction with acyl chlorides or carboxylic acids to form amides.

-

Sulfonylation: Reaction with sulfonyl chlorides to form sulfonamides.

-

Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to form secondary or tertiary amines.

-

Alkylation: Reaction with alkyl halides to produce secondary and tertiary amines.

Sources

- 1. 84359-17-1|this compound|BLD Pharm [bldpharm.com]

- 2. This compound - CAS:84359-17-1 - 北京欣恒研科技有限公司 [konoscience.com]

- 3. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 4. 84359-17-1(this compound) | Kuujia.com [kuujia.com]

- 5. chemscene.com [chemscene.com]

- 6. 13C nmr spectrum of propylamine analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of propanamine doc brown's advanced organic chemistry revision notes [docbrown.info]

- 7. Thieme E-Books & E-Journals [thieme-connect.de]

- 8. benchchem.com [benchchem.com]

- 9. Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Frontiers | Recent Advances of Pyridinone in Medicinal Chemistry [frontiersin.org]

synthesis of 3-(Pyridin-3-yl)propan-1-amine hydrochloride

An In-depth Technical Guide to the Synthesis of 3-(Pyridin-3-yl)propan-1-amine Hydrochloride

Introduction

3-(Pyridin-3-yl)propan-1-amine and its hydrochloride salt are pivotal building blocks in modern medicinal chemistry and pharmaceutical development. The molecule's structure, featuring a flexible propyl-amine chain attached to a pyridine ring, offers a versatile scaffold for creating compounds with diverse biological activities. The pyridine moiety can engage in hydrogen bonding and π-stacking interactions, while the primary amine serves as a crucial handle for further chemical modifications.[1] Consequently, this compound is a key intermediate in the synthesis of novel therapeutic agents, including those with potential antimicrobial and central nervous system (CNS) activities.[2][3]

This guide provides a comprehensive, in-depth exploration of a robust and scalable synthetic route to this compound. As a senior application scientist, the focus extends beyond a mere recitation of steps to elucidate the underlying chemical principles, justify experimental choices, and present a self-validating protocol that ensures both purity and reproducibility.

Strategic Overview of the Synthesis

The most efficient and common strategies for synthesizing the target compound converge on a two-stage approach. The first stage involves the construction of a key intermediate, 3-(pyridin-3-yl)propanenitrile. This intermediate contains the complete carbon skeleton and the nitrogen atom that will become the primary amine. The second stage is the reduction of the nitrile functional group to the desired amine, followed by conversion to its stable hydrochloride salt for improved handling and solubility.

Caption: Reaction scheme for the synthesis of the β-ketonitrile intermediate.

Experimental Protocol:

-

To a stirred solution of methyl nicotinate (1.0 eq) in anhydrous toluene at 0 °C under an inert atmosphere (N₂ or Ar), slowly add sodium hydride (2.0 eq, 60% dispersion in mineral oil).

-

Maintain the mixture at 0 °C for 30 minutes.

-

Add acetonitrile (1.5 eq) dropwise, ensuring the temperature does not rise significantly.

-

After the addition is complete, heat the reaction mixture to reflux and maintain for 48-72 hours, monitoring by TLC or LC-MS. [4]5. Upon completion, cool the mixture to room temperature and carefully quench with ice-cold water.

-

Adjust the pH to ~5-6 with glacial acetic acid. The product may precipitate or require extraction.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield crude 3-oxo-3-(pyridin-3-yl)propanenitrile, which can be purified by column chromatography or used directly in the next step.

Step 2: Reduction of the Keto Group

The ketone in 3-oxo-3-(pyridin-3-yl)propanenitrile must be fully reduced to a methylene (-CH₂-) group. The Wolff-Kishner reduction is ideally suited for this transformation, as it is performed under basic conditions, which are compatible with the nitrile and pyridine functionalities.

Causality of Experimental Choices:

-

Reagents: Hydrazine hydrate is used to form the hydrazone intermediate in situ. Potassium hydroxide (KOH) acts as the strong base required for the subsequent elimination of N₂ gas and formation of the methylene group.

-

Solvent: A high-boiling point, polar solvent like diethylene glycol is necessary to achieve the high temperatures (~180-200 °C) required for the final elimination step of the Wolff-Kishner reaction.

Experimental Protocol:

-

Combine the crude 3-oxo-3-(pyridin-3-yl)propanenitrile (1.0 eq), hydrazine hydrate (3.0 eq), and diethylene glycol in a round-bottom flask fitted with a reflux condenser.

-

Heat the mixture to 120-130 °C for 2 hours to form the hydrazone.

-

Cool the mixture slightly and add powdered potassium hydroxide (3.0 eq).

-

Slowly heat the mixture to 190-200 °C, allowing water and excess hydrazine to distill off.

-

Maintain at this temperature for 4-6 hours until gas evolution ceases.

-

Cool the reaction to room temperature, dilute with water, and extract with dichloromethane or ethyl acetate (3x).

-

Combine the organic layers, wash with water and brine, dry over Na₂SO₄, filter, and concentrate.

-

Purify the resulting crude 3-(pyridin-3-yl)propanenitrile by vacuum distillation or column chromatography to yield a pure product.

Part II: Catalytic Hydrogenation of 3-(Pyridin-3-yl)propanenitrile

The reduction of the nitrile to the primary amine is the final key transformation. Catalytic hydrogenation is the preferred industrial method due to its high efficiency, clean conversion, and avoidance of pyrophoric metal hydride reagents.

Causality of Experimental Choices:

-

Catalyst: Palladium on carbon (Pd/C) is an effective and robust catalyst for the hydrogenation of nitriles to primary amines. [5][6]The presence of an acidic additive helps to suppress the formation of secondary amine byproducts by protonating the intermediate imine and the product primary amine, reducing their nucleophilicity.

-

Solvent System: A biphasic system of dichloromethane/water or a protic solvent like ethanol or methanol is often used. The acidic additive (e.g., H₂SO₄ or NaH₂PO₄) resides in the aqueous/polar phase. [5]* Pressure & Temperature: Mild conditions (e.g., 6 bar H₂ pressure and temperatures from 30-80 °C) are typically sufficient, making the process scalable and safe. [5][6]

Caption: Catalytic hydrogenation of the nitrile intermediate to the target amine.

Experimental Protocol:

-

Charge a hydrogenation vessel with 3-(pyridin-3-yl)propanenitrile (1.0 eq), a suitable solvent (e.g., methanol), and 10% Palladium on Carbon (5-10% w/w).

-

Add an acidic additive, such as a solution of sulfuric acid in methanol (1.0 eq).

-

Seal the vessel, purge with nitrogen, and then pressurize with hydrogen gas to the desired pressure (e.g., 6 bar).

-

Stir the mixture vigorously at a controlled temperature (e.g., 50 °C) until hydrogen uptake ceases.

-

Depressurize the vessel and purge with nitrogen.

-

Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with methanol.

-

Concentrate the filtrate under reduced pressure to obtain the crude amine salt.

Part III: Hydrochloride Salt Formation and Purification

The final step is the isolation of the product as a stable, crystalline hydrochloride salt.

Experimental Protocol:

-

Dissolve the crude amine product from the previous step in a minimal amount of a suitable solvent, such as isopropanol or ethanol.

-

Slowly add a solution of hydrochloric acid (e.g., concentrated HCl or HCl in isopropanol) dropwise with stirring.

-

The hydrochloride salt will precipitate from the solution. The precipitation can be enhanced by cooling the mixture in an ice bath.

-

Collect the solid product by vacuum filtration.

-

Wash the filter cake with a cold, non-polar solvent like diethyl ether or hexane to remove any non-polar impurities.

-

Dry the solid under vacuum to yield pure this compound.

-

The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/ether).

Data Presentation and Characterization

The identity and purity of the final product must be confirmed through rigorous analytical methods.

Table 1: Physicochemical and Spectroscopic Data

| Property | Value | Source |

| Molecular Formula | C₈H₁₂N₂ | PubChem [7] |

| Molecular Weight (Free Base) | 136.19 g/mol | PubChem [7] |

| Molecular Weight (HCl Salt) | 172.65 g/mol | - |

| ¹H NMR (Free Base, CDCl₃) | δ 7.2-8.5 (m, 4H, Pyridine), δ 2.7 (t, 2H, -CH₂-NH₂), δ 2.6 (t, 2H, Ar-CH₂-), δ 1.8 (quint, 2H, -CH₂-CH₂-CH₂-) | Based on similar structures [3] |

| Hazards | Harmful if swallowed or inhaled. Causes skin and eye irritation. | PubChem [7] |

Self-Validating System:

-

TLC/LC-MS: Used throughout the synthesis to monitor reaction progress and check the purity of intermediates.

-

NMR Spectroscopy (¹H, ¹³C): Confirms the covalent structure of the final product. The integration of the proton signals should match the expected number of protons in each environment.

-

Mass Spectrometry: Provides the molecular weight of the parent ion, confirming the elemental composition.

-

Melting Point Analysis: A sharp melting point for the final hydrochloride salt is a strong indicator of high purity.

Conclusion

The synthetic route detailed in this guide, proceeding through a β-ketonitrile intermediate followed by reduction and catalytic hydrogenation, represents a robust, logical, and scalable method for producing high-purity this compound. By understanding the causality behind the choice of reagents and conditions at each step, researchers and drug development professionals can confidently reproduce and, if necessary, adapt this synthesis for their specific applications. The inclusion of rigorous in-process controls and final product characterization ensures the trustworthiness and scientific integrity of the outcome.

References

- Benchchem, 3-(Pyridin-2-yl)propan-1-amine | Research Chemical.

- Benchchem, 1-(Pyridin-3-yl)propan-1-amine.

- ChemicalBook, 3-OXO-3-(3-PYRIDINYL)PROPANENITRILE | 30510-18-0.

- PubChem, 3-(Pyridin-3-yl)propan-1-amine.

- Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. (2022-07-18). PMC - NIH.

- Heterogeneous Catalytic Hydrogenation of 3-Phenylpropionitrile over Palladium on Carbon. (2020-03-04).

- Heterogeneous Catalytic Hydrogenation of 3-Phenylpropionitrile over Palladium on Carbon. (2020-03-17).

Sources

- 1. Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. 3-OXO-3-(3-PYRIDINYL)PROPANENITRILE | 30510-18-0 [m.chemicalbook.com]

- 5. Heterogeneous Catalytic Hydrogenation of 3-Phenylpropionitrile over Palladium on Carbon - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. 3-(Pyridin-3-yl)propan-1-amine | C8H12N2 | CID 13557523 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 3-(Pyridin-3-yl)propan-1-amine Hydrochloride (CAS No. 84359-17-1)

Audience: Researchers, scientists, and drug development professionals.

Foreword

This technical guide provides a comprehensive overview of 3-(Pyridin-3-yl)propan-1-amine hydrochloride, a versatile building block in modern medicinal chemistry. Moving beyond a standard data sheet, this document delves into the practical aspects of its synthesis, characterization, and strategic application in drug discovery. The insights provided are grounded in established chemical principles and aim to empower researchers to effectively utilize this compound in their synthetic endeavors.

Core Molecular Profile

This compound is a pyridine derivative that serves as a valuable scaffold for the synthesis of complex, biologically active molecules. The hydrochloride salt form enhances its stability and aqueous solubility, facilitating its use in a variety of chemical and biological applications.

The pyridine ring, a bioisostere of benzene, introduces a nitrogen atom that can participate in hydrogen bonding and can be protonated at physiological pH. This feature is critical for modulating the pharmacokinetic and pharmacodynamic properties of derivative compounds. The primary amine group on the propyl chain provides a reactive handle for a wide array of chemical transformations, making it an ideal starting point for library synthesis and lead optimization.

Physicochemical and Structural Data

| Property | Value |

| CAS Number | 84359-17-1 |

| Molecular Formula | C₈H₁₃ClN₂ |

| Molecular Weight | 172.66 g/mol [1] |

| Appearance | Off-white to light yellow crystalline powder |

| Solubility | Soluble in water and methanol |

| Melting Point | 138-142 °C |

Synthesis and Purification: A Practical Workflow

The synthesis of this compound is most commonly and efficiently achieved through the reduction of 3-(pyridin-3-yl)propanenitrile. This method is robust and scalable, making it suitable for both laboratory and larger-scale production.

Synthetic Pathway

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

Step 1: Reduction of 3-(Pyridin-3-yl)propanenitrile

-

Setup: In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend lithium aluminum hydride (LiAlH₄) in anhydrous tetrahydrofuran (THF).

-

Cooling: Cool the suspension to 0 °C in an ice bath.

-

Addition: Dissolve 3-(pyridin-3-yl)propanenitrile in anhydrous THF and add it dropwise to the LiAlH₄ suspension, maintaining the temperature below 10 °C to control the exothermic reaction.

-

Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for several hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Quenching: Cool the reaction mixture to 0 °C and cautiously quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by a 15% aqueous sodium hydroxide solution, and finally more water. This procedure, known as the Fieser workup, is designed to precipitate granular aluminum salts that are easily filterable.

-

Isolation: Filter the aluminum salts and wash the filter cake with THF. Combine the filtrate and washings, and remove the solvent under reduced pressure to yield the crude 3-(pyridin-3-yl)propan-1-amine free base.

Step 2: Hydrochloride Salt Formation

-

Dissolution: Dissolve the crude free base in a suitable organic solvent such as diethyl ether or isopropanol.

-

Acidification: Slowly add a solution of hydrogen chloride (HCl) in the same solvent (or bubble HCl gas through the solution) with stirring.

-

Precipitation: The hydrochloride salt will precipitate from the solution.

-

Collection: Collect the precipitate by filtration, wash with a small amount of cold solvent, and dry under vacuum.

Step 3: Purification

-

Recrystallization: For higher purity, the crude hydrochloride salt can be recrystallized from a suitable solvent system, such as ethanol/diethyl ether.

Analytical Characterization

To ensure the identity and purity of the synthesized compound, a suite of analytical techniques should be employed.

Spectroscopic Data

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the pyridine ring protons (typically in the aromatic region, δ 7.0-8.5 ppm) and the aliphatic protons of the propyl chain (δ 1.5-3.0 ppm). The amine protons may appear as a broad singlet. |

| ¹³C NMR | Resonances for the pyridine ring carbons (δ 120-150 ppm) and the aliphatic carbons of the propyl chain (δ 20-45 ppm). |

| Mass Spec. | The mass spectrum should show a parent ion peak corresponding to the molecular weight of the free base (136.19 g/mol ). |

| FTIR | Characteristic peaks for N-H stretching of the primary amine, C-H stretching of the alkyl chain, and C=N and C=C stretching of the pyridine ring. |

Strategic Applications in Drug Discovery

The 3-(pyridin-3-yl)propan-1-amine scaffold is a privileged structure in medicinal chemistry, frequently incorporated into molecules targeting a range of therapeutic areas.[2]

Versatility in Synthesis

The primary amine of this compound serves as a versatile synthetic handle for a variety of chemical transformations, including:

-

Amide bond formation: Reaction with carboxylic acids or their derivatives.

-

Reductive amination: Reaction with aldehydes and ketones.

-

Sulfonamide formation: Reaction with sulfonyl chlorides.

-

Urea and thiourea formation: Reaction with isocyanates and isothiocyanates.

This reactivity allows for the construction of large and diverse compound libraries for high-throughput screening.

Key Therapeutic Targets

The pyridine moiety is a common feature in many kinase inhibitors due to its ability to form key hydrogen bonds with the hinge region of the kinase domain. The 3-(pyridin-3-yl)propan-1-amine scaffold can be elaborated to generate potent inhibitors of various kinases, such as cyclin-dependent kinases (CDKs), which are important targets in oncology.[3]

G-protein coupled receptors (GPCRs) are a large family of transmembrane proteins that are major drug targets. The 3-(pyridin-3-yl)propan-1-amine motif can be found in allosteric modulators of GPCRs, such as the cannabinoid CB1 receptor. These modulators can fine-tune the receptor's response to endogenous ligands, offering a more nuanced therapeutic approach compared to traditional agonists or antagonists.

Library Synthesis and Screening Workflow

Caption: A typical workflow from a starting building block to a lead candidate.

Safety and Handling

As with all chemicals, proper safety precautions should be taken when handling this compound.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, chemical-resistant gloves, and a lab coat.

-

Handling: Use in a well-ventilated area, preferably a fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents. The compound is hygroscopic and should be protected from moisture.[4]

-

Toxicity: This compound is expected to be harmful if swallowed, in contact with skin, or if inhaled. It may cause skin and eye irritation.[4][5]

For detailed safety information, always consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable and versatile building block for medicinal chemists. Its straightforward synthesis, well-defined reactivity, and the favorable properties of the pyridine scaffold make it an attractive starting material for the discovery of novel therapeutics. A thorough understanding of its synthesis, characterization, and potential applications, as outlined in this guide, will enable researchers to fully leverage its potential in their drug discovery programs.

References

-

PubChem. 3-(Pyridin-3-yl)propan-1-amine. National Center for Biotechnology Information. [Link]

-

PubMed. Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors. [Link]

-

PubMed Central. Design of allosteric modulators that change GPCR G protein subtype selectivity. [Link]

-

PubMed. Synthesis and identification of[4][5][6]triazine-pyridine biheteroaryl as a novel series of potent cyclin-dependent kinase inhibitors. [Link]

-

PubMed Central. Diarylureas as Allosteric Modulators of the Cannabinoid CB1 Receptor: Structure–Activity Relationship Studies on 1-(4-Chlorophenyl)-3-{3-[6-(pyrrolidin-1-yl)pyridin-2-yl]phenyl}urea (PSNCBAM-1). [Link]

-

Organic Syntheses. 3-aminopyridine. [Link]

-

Frontiers in Pharmacology. Functional G-Protein-Coupled Receptor (GPCR) Synthesis: The Pharmacological Analysis of Human Histamine H1 Receptor (HRH1) Synthesized by a Cell-Free Protein Synthesis System. [Link]

- Google Patents.

-

PubMed Central. Novel Allosteric Modulators of G Protein-coupled Receptors. [Link]

-

Frontiers in Endocrinology. Allosteric Modulator Leads Hiding in Plain Site: Developing Peptide and Peptidomimetics as GPCR Allosteric Modulators. [Link]

-

Royal Society of Chemistry. 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications. [Link]

-

PubMed Central. Single-Crystal X-ray and Solid-State NMR Characterisation of AND-1184 and Its Hydrochloride Form. [Link]

-

MDPI. A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. [Link]

-

CORE. 1H and 13C NMR spectra of 3-S-Alkyl-N-Phenyl 1,4-phenylenediamines and their cyclization products, 2H-1,4-benzothiazin-3(4H)-ones. [Link]

- Google Patents. Process for the preparation of a single enantiomer of 3-aminopiperidine dihydrochloride.

- Google Patents.

-

ResearchGate. Three Step Synthesis of Fully and Differently Arylated Pyridines. [Link]

Sources

- 1. 84359-17-1|this compound|BLD Pharm [bldpharm.com]

- 2. benchchem.com [benchchem.com]

- 3. Synthesis and identification of [1,3,5]triazine-pyridine biheteroaryl as a novel series of potent cyclin-dependent kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. assets.thermofisher.com [assets.thermofisher.com]

- 5. 3-(Pyridin-3-yl)propan-1-amine | C8H12N2 | CID 13557523 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. sigmaaldrich.cn [sigmaaldrich.cn]

An In-depth Technical Guide to 3-(Pyridin-3-yl)propan-1-amine Hydrochloride: Synthesis, Characterization, and Applications

This guide provides a comprehensive technical overview of 3-(Pyridin-3-yl)propan-1-amine hydrochloride, a versatile building block in contemporary drug discovery and chemical synthesis. Tailored for researchers, scientists, and professionals in drug development, this document delves into the molecule's synthesis, analytical characterization, potential therapeutic applications, and safe handling protocols. The information herein is synthesized from established chemical principles and relevant scientific literature to ensure technical accuracy and practical utility.

Introduction and Molecular Overview

This compound is a heterocyclic compound featuring a pyridine ring linked to a propanamine side chain, presented as its hydrochloride salt. The pyridine moiety, a privileged scaffold in medicinal chemistry, imparts unique electronic properties and hydrogen bonding capabilities, making it a valuable component in the design of novel therapeutic agents.[1] The primary amine group offers a reactive handle for a multitude of chemical transformations, allowing for its incorporation into more complex molecular architectures.[2] The hydrochloride salt form generally enhances the compound's stability and aqueous solubility, facilitating its use in various experimental settings.

Molecular Structure:

Caption: 2D structure of this compound.

Physicochemical Properties:

| Property | Value | Source |

| CAS Number | 84359-17-1 | [3] |

| Molecular Formula | C₈H₁₃ClN₂ | [3] |

| Molecular Weight | 172.66 g/mol | [3] |

| Appearance | White to off-white solid (predicted) | General knowledge |

| Solubility | Soluble in water and polar organic solvents (e.g., methanol, ethanol) | General knowledge |

Synthesis of this compound

While a specific, peer-reviewed synthesis protocol for this compound is not extensively documented, a logical and efficient synthetic route can be devised based on established chemical transformations, particularly the reduction of a nitrile precursor. A plausible two-step synthesis is outlined below, starting from 3-pyridineacetonitrile.

Synthetic Workflow:

Caption: Proposed synthetic workflow for this compound.

Step 1: Synthesis of 3-(Pyridin-3-yl)propanenitrile (Intermediate)

This step involves a Michael addition of the acidic methylene protons of 3-pyridineacetonitrile to acrylonitrile in the presence of a strong base.

Protocol:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add a solution of 3-pyridineacetonitrile (1 equivalent) in a suitable aprotic solvent such as tetrahydrofuran (THF).

-

Base Addition: Cool the solution to 0 °C in an ice bath. Slowly add a solution of a strong base, such as sodium hydride (NaH) (1.1 equivalents), portion-wise. The use of a strong, non-nucleophilic base is crucial to deprotonate the carbon alpha to the nitrile and the pyridine ring without competing side reactions.

-

Acrylonitrile Addition: Once the deprotonation is complete (indicated by the cessation of hydrogen gas evolution), add acrylonitrile (1.1 equivalents) dropwise via the dropping funnel, maintaining the temperature at 0 °C.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 3-(pyridin-3-yl)propanenitrile.

-

Purification: Purify the crude product by column chromatography on silica gel.

Step 2: Synthesis of 3-(Pyridin-3-yl)propan-1-amine (Free Base)

The reduction of the nitrile group to a primary amine can be effectively achieved through catalytic hydrogenation. This method is often preferred for its high yield and clean reaction profile.

Protocol:

-

Catalyst Preparation: In a hydrogenation vessel, place 3-(pyridin-3-yl)propanenitrile (1 equivalent) and a suitable solvent such as methanol or ethanol. Add a catalytic amount of a hydrogenation catalyst, for instance, 10% Palladium on Carbon (Pd/C) or Raney Nickel.[4][5] The choice of catalyst is critical for efficient reduction of the nitrile without affecting the pyridine ring.

-

Hydrogenation: Seal the vessel and purge it with nitrogen gas before introducing hydrogen gas. Pressurize the vessel to the desired pressure (e.g., 50-100 psi) and stir the mixture vigorously at room temperature or with gentle heating.[5]

-

Reaction Monitoring: Monitor the reaction by observing the cessation of hydrogen uptake or by TLC/GC-MS analysis.

-

Catalyst Removal: Upon completion, carefully vent the hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Isolation: Concentrate the filtrate under reduced pressure to obtain the crude 3-(pyridin-3-yl)propan-1-amine.

Step 3: Formation of this compound

The final step involves the conversion of the free amine to its hydrochloride salt.

Protocol:

-

Dissolution: Dissolve the crude 3-(pyridin-3-yl)propan-1-amine in a minimal amount of a suitable anhydrous solvent like diethyl ether or isopropanol.

-

Acidification: Cool the solution in an ice bath and add a solution of hydrochloric acid in the same solvent (e.g., 2M HCl in diethyl ether) dropwise with stirring until the pH is acidic.

-

Precipitation and Isolation: The hydrochloride salt will precipitate out of the solution. Collect the solid by vacuum filtration.

-

Purification: Wash the collected solid with cold anhydrous solvent and dry it under vacuum to yield pure this compound.

Analytical Characterization

Thorough analytical characterization is essential to confirm the identity and purity of the synthesized compound. The following techniques are standard for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure.

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the protons on the pyridine ring and the aliphatic chain. The protons on the pyridine ring will appear in the aromatic region (typically δ 7.0-8.5 ppm). The protons of the propyl chain will appear in the aliphatic region (typically δ 1.5-3.0 ppm). The protons on the carbon adjacent to the amine will be deshielded and appear further downfield. Due to the acidic proton of the ammonium group, the amine protons may appear as a broad singlet.[6][7]

-

¹³C NMR Spectroscopy: The carbon NMR spectrum will show signals corresponding to each unique carbon atom in the molecule. The carbons of the pyridine ring will resonate in the aromatic region (typically δ 120-150 ppm), while the aliphatic carbons will appear upfield.[8]

Predicted ¹H and ¹³C NMR Data (in DMSO-d₆):

| Assignment | Predicted ¹H NMR (ppm) | Predicted ¹³C NMR (ppm) |

| Pyridine C2-H | ~8.4 (d) | ~148 |

| Pyridine C4-H | ~7.7 (d) | ~136 |

| Pyridine C5-H | ~7.3 (dd) | ~123 |

| Pyridine C6-H | ~8.4 (s) | ~150 |

| Pyridine C3 | - | ~135 |

| -CH₂-Py | ~2.7 (t) | ~30 |

| -CH₂- | ~1.9 (m) | ~28 |

| -CH₂-NH₃⁺ | ~2.9 (t) | ~39 |

| -NH₃⁺ | ~8.2 (br s) | - |

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in the molecule.

-

N-H Stretching: The N-H stretching vibrations of the primary ammonium group (-NH₃⁺) are expected to appear as a broad band in the region of 3200-2800 cm⁻¹.

-

C-H Stretching: The C-H stretching vibrations of the aromatic pyridine ring and the aliphatic propyl chain will be observed around 3100-3000 cm⁻¹ and 3000-2850 cm⁻¹, respectively.[9][10]

-

N-H Bending: The N-H bending (scissoring) vibration of the primary amine is expected around 1650-1580 cm⁻¹.[10]

-

C=C and C=N Stretching: The stretching vibrations of the pyridine ring will appear in the 1600-1450 cm⁻¹ region.

-

C-N Stretching: The C-N stretching of the aliphatic amine will be observed in the 1250-1020 cm⁻¹ range.[9]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

-

Electrospray Ionization (ESI): In positive ion mode ESI-MS, the molecule is expected to show a prominent peak corresponding to the protonated molecule [M+H]⁺ (the free base), where M is the molecular weight of the free base (136.19 g/mol ). The fragmentation pattern will likely involve cleavage of the propyl chain and fragmentation of the pyridine ring.[11][12]

Applications in Drug Discovery and Research

This compound serves as a crucial starting material and structural motif in the development of various therapeutic agents.

Antimicrobial Agents

The pyridine nucleus is a common feature in many antimicrobial compounds.[1] Derivatives of 3-(pyridin-3-yl)propan-1-amine can be synthesized and evaluated for their activity against a range of bacterial and fungal pathogens. The primary amine allows for the facile introduction of various pharmacophores to modulate the antimicrobial spectrum and potency.[13][14]

Central Nervous System (CNS) Agents

The structural similarity of the 3-(pyridin-3-yl)propylamine scaffold to known neurotransmitters and CNS-active drugs makes it an attractive template for the design of novel agents targeting neurological disorders. For instance, derivatives of similar pyridine-containing compounds have been investigated as potential selective serotonin reuptake inhibitors (SSRIs) for the treatment of depression and anxiety.[15][16] Molecular docking studies can be employed to predict the binding affinity of these derivatives to serotonin transporters and other CNS targets.[17]

Safety and Handling

As with any chemical compound, proper safety precautions must be observed when handling this compound.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[18][19]

-

Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[18]

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[18]

-

Exposure: In case of skin or eye contact, flush with copious amounts of water for at least 15 minutes and seek medical attention. If inhaled, move to fresh air. If ingested, seek immediate medical attention.[20]

-

Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.[21]

Conclusion

This compound is a valuable and versatile chemical entity with significant potential in the fields of medicinal chemistry and organic synthesis. Its straightforward, albeit not widely published, synthesis and the reactivity of its functional groups make it an attractive building block for the creation of diverse molecular libraries. The insights provided in this guide regarding its synthesis, characterization, potential applications, and safe handling are intended to support researchers in leveraging this compound for their scientific endeavors. Further exploration of its pharmacological properties and the development of novel derivatives are promising avenues for future research.

References

-

Szöllősi, G., & Bartók, M. (2020). Heterogeneous Catalytic Hydrogenation of 3-Phenylpropionitrile over Palladium on Carbon. Catalysts, 10(3), 304. [Link]

-

Szöllősi, G., & Bartók, M. (2020). Heterogeneous Catalytic Hydrogenation of 3-Phenylpropionitrile over Palladium on Carbon. ACS Omega, 5(12), 6510–6522. [Link]

- BenchChem. (n.d.). 3-(Pyridin-2-yl)propan-1-amine.

- ResearchGate. (n.d.). Hydrogenation of acrylonitrile–butadiene copolymer latex using water-soluble rhodium catalysts.

- BLDpharm. (n.d.). 84359-17-1|this compound.

- ResearchGate. (n.d.). Direct Catalytic Hydrogenation of an Acrylonitrile-Butadiene Rubber Latex Using Wilkinson's Catalyst.

- ResearchGate. (n.d.). Synthesis of enantiopure 1‐(hetero)arylpropan‐2‐amines and....

-

Chemistry LibreTexts. (2024, March 24). 24.10: Spectroscopy of Amines. [Link]

-

MDPI. (n.d.). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. [Link]

-

RSC Publishing. (2023, March 22). Fingerprinting fragments of fragile interstellar molecules: dissociation chemistry of pyridine and benzonitrile revealed by infrared spectroscopy and theory. [Link]

- PubChem. (n.d.). 3-Oxo-3-(pyridin-2-yl)propanenitrile.

-

RSC Publishing. (n.d.). Modular synthesis of aryl amines from 3-alkynyl-2-pyrones. [Link]

-

PubMed Central. (n.d.). Synthesis and Evaluation of Antidepressant Activities of 5-Aryl-4,5-dihydrotetrazolo [1,5-a]thieno[2,3-e]pyridine Derivatives. [Link]

- Nortech Labs Inc. (n.d.). How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. Retrieved January 19, 2026, from a relevant Nortech Labs Inc. blog or guide.

-

PubMed Central. (n.d.). Pyridine Compounds with Antimicrobial and Antiviral Activities. [Link]

- University of Calgary. (n.d.). IR: amines.

-

Journal of Drug Delivery and Therapeutics. (2017). DESIGN, SYNTHESIS AND DOCKING STUDY OF PYRIDINE DERIVATIVE FOR ANTIDEPRESSANT ACTIVITY. [Link]

-

YouTube. (2014, March 25). Safe Chemical Handling / Lab Safety Video Part 5. [Link]

-

Frontiers. (2022). Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. [Link]

- ResearchGate. (n.d.). The mass spectra of furan, pyrrole, pyridine and pyrazine recorded at I ˆ 4 Â 10 16 Wacm 2 and k ˆ 790 nm.

-

PubMed Central. (n.d.). Evaluation of Neurotropic Activity and Molecular Docking Study of New Derivatives of pyrano[4″,3″:4′,5′]pyrido[3′,2′:4,5]thieno[3,2-d]pyrimidines on the Basis of pyrano[3,4-c]pyridines. [Link]

-

University of North Carolina at Chapel Hill. (n.d.). Laboratory Safety Manual - Chapter 06: Safe Handling of Chemicals. [Link]

- Google Patents. (n.d.). KR101644016B1 - A method for preparing optically active 3-amino-1-phenylpropanol derivatives as an intermediate and a method for preparing optically active pharmaceutical products using the same.

-

Taylor & Francis Online. (2021). Synthesis, Docking and Anticancer Evaluation of New Pyridine-3-Carbonitrile Derivatives. [Link]

-

Spectroscopy Online. (2019, March 1). Organic Nitrogen Compounds II: Primary Amines. [Link]

- ResearchGate. (n.d.). Pyridine Compounds with Antimicrobial and Antiviral Activities.

- PubMed. (n.d.). Synthesis and complete assignment of the 1H and 13C NMR spectra of 6-substituted and 2,6-disubstituted pyridazin-3(2H).

-

Journal of Applied Pharmaceutical Science. (2021). Antibacterial evaluation and molecular properties of pyrazolo[3,4-b] pyridines and thieno[2,3-b]pyridines. [Link]

-

OpenStax. (2023, September 20). 24.10 Spectroscopy of Amines. [Link]

-

Canadian Science Publishing. (n.d.). Fragmentation pathways in the mass spectra of isomeric phenylazoxypyridine-N-oxides. [Link]

-

Journal of Pharmaceutical Research International. (2025). Synthesis and Molecular Docking Study of a Series of Novel Pyridine Derivatives and Evaluation of Their Anticancer Activity. [Link]

- Scientific Laboratory Supplies. (2021, April 16). Safety Data Sheet CHE1130.

-

Scientific Research Publishing. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. [Link]

- Radhabai Kale Mahila Mahavidyalaya Ahmednagar. (2022). Pyridine-1,3,4-Thiadiazole-Schiff Base Derivatives, as Antioxidant and Antimitotic Agent: Synthesis. Retrieved January 19, 2026, from a relevant institutional repository.

-

Organic Chemistry Portal. (n.d.). Arylamine synthesis by amination (arylation). [Link]

- Hilaris Publisher. (n.d.). Synthesis and Molecular Docking Study of Novel Pyridine Derivatives as Cholinesterase Inhibitors. Retrieved January 19, 2026, from a relevant Hilaris Publisher journal article.

- LinkedIn. (2023, December 25). Difference between Primary Secondary and Tertiary Amines Via FTIR.

-

National Academies of Sciences, Engineering, and Medicine. (n.d.). Chapter: 5 Management of Chemicals. [Link]

-

ACS Publications. (2022, March 8). PyFragMS A Web Tool for the Investigation of the Collision-Induced Fragmentation Pathways. [Link]

- ResearchGate. (n.d.). Modular synthesis of aryl amines from 3-alkynyl-2-pyrones.

-

PubMed. (2015, February 25). ¹H-¹³C HSQC NMR spectroscopy for estimating procyanidin/prodelphinidin and cis/trans-flavan-3-ol ratios of condensed tannin samples: correlation with thiolysis. [Link]

- Preprints.org. (n.d.). Supporting information Synthesis of the pyrene derivative The NMR spectra were recorded on a Varian Unity Plus (1H: 300MHz, 13C:.

Sources

- 1. Pyridine Compounds with Antimicrobial and Antiviral Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. semanticscholar.org [semanticscholar.org]

- 3. beilstein-journals.org [beilstein-journals.org]

- 4. Heterogeneous Catalytic Hydrogenation of 3-Phenylpropionitrile over Palladium on Carbon - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax [openstax.org]

- 8. mdpi.com [mdpi.com]

- 9. orgchemboulder.com [orgchemboulder.com]

- 10. spectroscopyonline.com [spectroscopyonline.com]

- 11. Fingerprinting fragments of fragile interstellar molecules: dissociation chemistry of pyridine and benzonitrile revealed by infrared spectroscopy and ... - Faraday Discussions (RSC Publishing) DOI:10.1039/D3FD00015J [pubs.rsc.org]

- 12. researchgate.net [researchgate.net]

- 13. Frontiers | Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents [frontiersin.org]

- 14. japsonline.com [japsonline.com]

- 15. Synthesis and Evaluation of Antidepressant Activities of 5-Aryl-4,5-dihydrotetrazolo [1,5-a]thieno[2,3-e]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 16. jddtonline.info [jddtonline.info]

- 17. Evaluation of Neurotropic Activity and Molecular Docking Study of New Derivatives of pyrano[4″,3″:4′,5′]pyrido[3′,2′:4,5]thieno[3,2-d]pyrimidines on the Basis of pyrano[3,4-c]pyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 18. diplomatacomercial.com [diplomatacomercial.com]

- 19. m.youtube.com [m.youtube.com]

- 20. Article - Laboratory Safety Manual - ... [policies.unc.edu]

- 21. nationalacademies.org [nationalacademies.org]

3-(Pyridin-3-yl)propan-1-amine hydrochloride mechanism of action

An In-depth Technical Guide to the Putative Mechanism of Action of 3-(Pyridin-3-yl)propan-1-amine hydrochloride

Abstract

This compound is a synthetic small molecule of interest in contemporary drug discovery. While its precise mechanism of action has not been empirically determined in publicly available literature, its structural motifs—a pyridin-3-yl group and a propan-1-amine side chain—are prevalent in a variety of pharmacologically active compounds. This technical guide synthesizes current knowledge of these structural components to propose a primary and a secondary putative mechanism of action for this compound. The primary hypothesis posits that this compound functions as a histone deacetylase (HDAC) inhibitor, a class of drugs with significant therapeutic applications in oncology. A secondary hypothesis suggests its potential role as a modulator of nicotinic acetylcholine receptors (nAChRs). This document will provide a detailed rationale for these hypotheses, outline experimental protocols for their validation, and discuss the potential therapeutic implications.

Introduction: Unveiling the Potential of a Novel Scaffold

The confluence of a pyridine ring and a flexible amine-containing side chain in this compound presents a compelling case for its potential bioactivity. The pyridine nucleus is a privileged scaffold in medicinal chemistry, found in a plethora of approved drugs with diverse therapeutic actions, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2] The propan-1-amine linker provides conformational flexibility and a primary amine that can engage in crucial electrostatic and hydrogen bonding interactions with biological targets. In the absence of direct studies on this specific molecule, a structure-based inferential approach is warranted to guide future research and development.

Primary Hypothesis: Histone Deacetylase (HDAC) Inhibition

The most compelling putative mechanism of action for this compound is the inhibition of histone deacetylases (HDACs). HDACs are a class of enzymes that play a critical role in the epigenetic regulation of gene expression by removing acetyl groups from lysine residues on histones and other proteins.[3] Their aberrant activity is implicated in the pathogenesis of various cancers, making them a validated target for anticancer drug development.[4][5][6]

Structural Rationale for HDAC Inhibition

The canonical structure of an HDAC inhibitor consists of three key pharmacophoric elements: a "cap" group that interacts with the rim of the enzyme's active site, a "linker" that occupies the hydrophobic channel, and a "zinc-binding group" (ZBG) that chelates the catalytic zinc ion in the active site.

-

The Pyridin-3-yl Group as a "Cap": The pyridine ring of the subject molecule can effectively serve as the cap group, engaging in surface-level interactions with the HDAC enzyme. Numerous potent pyridine-based HDAC inhibitors have been reported, underscoring the suitability of this moiety for this role.[5][7]

-

The Propan-1-amine as a "Linker" and Potential "ZBG": The flexible three-carbon chain is an appropriate length to act as a linker, traversing the hydrophobic tunnel of the HDAC active site. The terminal primary amine, which will be protonated at physiological pH, could potentially function as a zinc-binding group. While less common than hydroxamic acids or benzamides, amines have been shown to coordinate with the active site zinc ion in some HDAC inhibitors.

Proposed Signaling Pathway of HDAC Inhibition

The inhibition of HDACs by this compound would lead to the hyperacetylation of histones, resulting in a more open chromatin structure. This, in turn, facilitates the transcription of tumor suppressor genes that are often silenced in cancer cells. The downstream consequences include the induction of cell cycle arrest, apoptosis, and the inhibition of angiogenesis.

Caption: Proposed signaling pathway of HDAC inhibition.

Experimental Validation of HDAC Inhibition

A systematic experimental workflow is essential to validate the hypothesis of HDAC inhibition.

2.3.1. In Vitro HDAC Enzyme Inhibition Assay

-

Objective: To determine the direct inhibitory activity of this compound against various HDAC isoforms.

-

Methodology:

-

Utilize a commercially available fluorogenic HDAC activity assay kit.

-

Prepare a dilution series of the test compound.

-

Incubate recombinant human HDAC isoforms (e.g., HDAC1, HDAC2, HDAC3, HDAC6) with the fluorogenic substrate and varying concentrations of the test compound.

-

Measure the fluorescence signal, which is proportional to HDAC activity.

-

Calculate the IC50 values for each HDAC isoform.

-

2.3.2. Cellular Histone Acetylation Assay (Western Blot)

-

Objective: To assess the ability of the compound to induce histone hyperacetylation in a cellular context.

-

Methodology:

-

Treat a cancer cell line (e.g., HCT-116, HeLa) with increasing concentrations of this compound for a defined period.

-

Lyse the cells and extract total protein.

-

Perform SDS-PAGE and transfer proteins to a PVDF membrane.

-

Probe the membrane with primary antibodies specific for acetylated histone H3 (Ac-H3) and total histone H3 (as a loading control).

-

Detect with a secondary antibody and visualize the bands. An increase in the Ac-H3/Total H3 ratio would indicate HDAC inhibition.

-

2.3.3. Cell Proliferation and Apoptosis Assays

-

Objective: To determine the downstream cellular effects of putative HDAC inhibition.

-

Methodology:

-

Proliferation Assay (MTT or CellTiter-Glo): Seed cancer cells in 96-well plates, treat with a dose range of the compound, and measure cell viability after 48-72 hours.

-

Apoptosis Assay (Annexin V/PI Staining): Treat cells with the compound, stain with Annexin V-FITC and propidium iodide (PI), and analyze by flow cytometry to quantify apoptotic and necrotic cells.

-

Caption: Experimental workflow for validating HDAC inhibition.

Secondary Hypothesis: Modulation of Nicotinic Acetylcholine Receptors (nAChRs)

An alternative, yet plausible, mechanism of action for this compound is the modulation of nicotinic acetylcholine receptors (nAChRs). These are ligand-gated ion channels that mediate fast synaptic transmission in the central and peripheral nervous systems.[8]

Structural Analogy to Nicotinic Agonists

The core structure of the molecule bears a resemblance to nicotine, the prototypical nAChR agonist.

-

Pyridin-3-yl Moiety: The pyridin-3-yl group is present in nicotine and is crucial for its interaction with the nAChR binding site. The nitrogen atom in the pyridine ring acts as a hydrogen bond acceptor.[8]

-

Protonated Amine: The primary amine on the propyl chain will be protonated at physiological pH, forming a cationic center. This is analogous to the protonated nitrogen in the pyrrolidine ring of nicotine and the quaternary ammonium group of acetylcholine, which engages in a critical cation-π interaction with a tryptophan residue in the nAChR binding pocket.[8]

Experimental Validation of nAChR Modulation

3.2.1. Radioligand Binding Assay

-

Objective: To determine the affinity of the compound for nAChR subtypes.

-

Methodology:

-

Use cell membranes expressing specific nAChR subtypes (e.g., α4β2, α7).

-

Perform competitive binding assays with a known radioligand (e.g., [³H]epibatidine or [¹²⁵I]α-bungarotoxin).

-

Incubate the membranes with the radioligand and increasing concentrations of the test compound.

-

Measure the displacement of the radioligand to determine the binding affinity (Ki) of the test compound.

-

3.2.2. Electrophysiological Studies

-

Objective: To characterize the functional activity (agonist or antagonist) of the compound at nAChRs.

-

Methodology:

-

Use two-electrode voltage-clamp electrophysiology on Xenopus oocytes expressing the nAChR subtype of interest.

-

Apply the compound alone to test for agonist activity (evocation of an inward current).

-

Co-apply the compound with acetylcholine to test for antagonist activity (inhibition of the acetylcholine-evoked current).

-

Quantitative Data Summary

While no experimental data exists for this compound, the following table presents hypothetical data that would be generated from the proposed experiments to support the primary hypothesis of HDAC inhibition.

| Assay | Endpoint | Hypothetical Value | Interpretation |

| HDAC1 Inhibition Assay | IC50 | 0.5 µM | Potent inhibition of HDAC1. |

| HDAC6 Inhibition Assay | IC50 | 2.0 µM | Moderate inhibition of HDAC6, suggesting some isoform selectivity. |

| HCT-116 Cell Proliferation Assay | GI50 (50% Growth Inhib.) | 1.2 µM | Effective inhibition of cancer cell growth. |

| HeLa Cell Apoptosis Assay | % Apoptotic Cells (at 2x GI50) | 45% | Induction of programmed cell death. |

Conclusion and Future Directions

Based on a thorough analysis of its structural components, this compound is hypothesized to primarily act as a histone deacetylase inhibitor, with a secondary potential to modulate nicotinic acetylcholine receptors. The pyridine ring and the flexible amine-terminated side chain provide the necessary pharmacophoric features for interaction with the HDAC active site. This proposed mechanism of action positions the compound as a promising candidate for further investigation as an anticancer agent.

Future research should focus on the experimental validation of these hypotheses through the outlined in vitro and cellular assays. Subsequent studies should include structure-activity relationship (SAR) optimization to enhance potency and selectivity, followed by in vivo efficacy studies in preclinical cancer models.

References

-

Novel pyridine-containing histone deacetylase inhibitors strongly arrest proliferation, induce apoptosis and modulate miRNAs in cancer cells. European Journal of Medicinal Chemistry. [Link]

-

Design and campaign synthesis of pyridine-based histone deacetylase inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]

-

Design, Synthesis and Biological Evaluation of Histone Deacetylase Inhibitors Based on Pyrrolo[2,3-d]pyrimidine and Pyrrolo[2,3-b]pyridine Scaffolds. ChemMedChem. [Link]

-

Design and campaign synthesis of pyridine-based histone deacetylase inhibitors. ResearchGate. [Link]

-

A Recent Advances in a Pharmacological Diversification of Pyridine Derivative. Journal of Drug Delivery and Therapeutics. [Link]

-

Design, synthesis and biological evaluation of novel histone deacetylase (HDAC) inhibitors derived from β-elemene scaffold. RSC Medicinal Chemistry. [Link]

-

Nicotinic pharmacophore: The pyridine N of nicotine and carbonyl of acetylcholine hydrogen bond across a subunit interface to a backbone NH. Proceedings of the National Academy of Sciences. [Link]

-

Aliphatic propargylamines: potent, selective, irreversible monoamine oxidase B inhibitors. Journal of Medicinal Chemistry. [Link]

-

The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. Molecules. [Link]

Sources

- 1. ijpsjournal.com [ijpsjournal.com]

- 2. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design, synthesis and biological evaluation of novel histone deacetylase (HDAC) inhibitors derived from β-elemene scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Novel pyridine-containing histone deacetylase inhibitors strongly arrest proliferation, induce apoptosis and modulate miRNAs in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Design and campaign synthesis of pyridine-based histone deacetylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Design, Synthesis and Biological Evaluation of Histone Deacetylase Inhibitors Based on Pyrrolo[2,3-d]pyrimidine and Pyrrolo[2,3-b]pyridine Scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. pnas.org [pnas.org]

The 3-(Pyridin-3-yl)propan-1-amine Scaffold: A Privileged Structure in Drug Discovery

An In-depth Technical Guide to the Biological Activity of 3-(Pyridin-3-yl)propan-1-amine Derivatives

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the 3-(pyridin-3-yl)propan-1-amine scaffold and its derivatives, molecules of significant interest in modern medicinal chemistry. We will delve into their diverse biological activities, mechanisms of action, and the structure-activity relationships that govern their therapeutic potential. This document moves beyond a simple recitation of facts to explain the causality behind experimental designs and to synthesize data into actionable insights for drug discovery professionals.

The 3-(pyridin-3-yl)propan-1-amine core is a versatile molecular framework that has garnered substantial attention in pharmaceutical research. Its structure features a pyridine ring, a common and valuable heterocycle in medicinal chemistry, connected to a flexible three-carbon (propan-1-amine) chain.[1] This combination is chemically significant for several reasons:

-

The Pyridine Ring: As a bioisostere of a benzene ring, the nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, facilitating crucial interactions with biological targets like enzymes and receptors.[2] Its aromatic nature also allows for π-π stacking interactions.

-

The Propanamine Chain: The flexible alkyl chain allows the molecule to adopt various conformations, enabling it to fit optimally into diverse binding pockets. The terminal primary amine is a key functional group that can be readily modified to generate extensive libraries of derivatives, and it often serves as a hydrogen bond donor or a point of salt formation to improve solubility.[1][3]

This inherent structural versatility has allowed for the development of derivatives with a wide spectrum of biological activities, including antimicrobial, anticancer, and central nervous system (CNS) effects.[1][4]

Key Therapeutic Areas and Mechanisms of Action

Derivatives of the 3-(pyridin-3-yl)propan-1-amine scaffold have demonstrated significant potential across multiple therapeutic domains. The following sections explore these activities in detail.

Antimicrobial Activity

The rise of antibiotic resistance has created an urgent need for novel antimicrobial agents. The 3-(pyridin-3-yl)propan-1-amine scaffold has emerged as a promising starting point for the development of new antibacterial and antifungal drugs.

Mechanism & Causality: The antimicrobial efficacy of these derivatives often stems from their ability to disrupt essential bacterial processes. For instance, the oxazolidinone class of antibiotics (e.g., linezolid) functions by inhibiting the initiation of bacterial protein synthesis. By replacing the traditional phenyl ring of linezolid with a pyridine ring, researchers have developed 3-(pyridine-3-yl)-2-oxazolidinone derivatives. This choice is mechanistically driven; the pyridine heterocycle is known for its favorable pharmacokinetic properties and its ability to form hydrogen bonds with nucleotide targets.[2]

Key Findings:

-

Oxazolidinone Derivatives: A series of novel 3-(pyridine-3-yl)-2-oxazolidinone derivatives exhibited potent antibacterial activity against a panel of five Gram-positive bacteria, with some compounds showing efficacy comparable to linezolid.[2] Notably, compound 21d from this series not only showed strong antibacterial effects but also demonstrated a significant, concentration-dependent inhibition of biofilm formation and a lower propensity for inducing resistance compared to linezolid.[2]

-

Thiourea Derivatives: While based on a pyridin-2-yl isomer, the related 3-(4-substitutedthiocarbamidophenyl)-N,N-dimethyl-3-pyridin-2-yl-propan-1-amine derivatives have shown considerable antimicrobial activity against human pathogens such as E. coli, S. typhi, and B. subtilis.[3] This highlights the general utility of the pyridine-propan-1-amine scaffold in this therapeutic area.

-

Pyrimidinyl-Amide Derivatives: Certain pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives have also been evaluated for their antimicrobial properties, with some showing high activity (MIC 16–128 μg/mL) against various bacterial and fungal species.[5]

Experimental Workflow: Antimicrobial Susceptibility Testing

The following diagram illustrates a standard workflow for assessing the antimicrobial potential of new chemical entities.

Caption: Key modification points for SAR studies.

Experimental Protocols: Synthesis and Biological Evaluation

To ensure scientific integrity, protocols must be robust and reproducible. Below are detailed methodologies for the synthesis and evaluation of these derivatives, based on published procedures.

Protocol: Synthesis of Pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide Derivatives

[5] This protocol describes the final amidation step to generate the target compounds.

Objective: To synthesize novel amide derivatives from a carboxylic acid and an amine precursor.

Materials:

-

Appropriate carboxylic acid (e.g., 4-methoxybenzoic acid for compound IIB)

-

Ethyl chloroformate

-

Triethylamine

-

6-methyl-N1-(4-(pyridin-3-yl)pyrimidin-2-yl)benzene-1,3-diamine (amine precursor, compound I)

-

Anhydrous solvent (e.g., Tetrahydrofuran - THF)

-

Magnetic stirrer and standard glassware

-

Ice bath

Step-by-Step Procedure:

-

Activate the Carboxylic Acid:

-

Dissolve the carboxylic acid (10 mmol) in 20 mL of anhydrous THF in a round-bottom flask.

-

Add triethylamine (10 mmol, 1.39 mL) to the solution.

-

Cool the mixture to a temperature between -5°C and 0°C using an ice/salt bath.

-

Slowly add ethyl chloroformate (10 mmol) dropwise to the cooled solution while stirring. Maintain the temperature during this addition.

-

Continue stirring the mixture at 0°C for an additional 30 minutes to form the mixed anhydride intermediate.

-

-

Amidation Reaction:

-

In a separate flask, prepare a solution of the amine precursor (compound I, 10 mmol, 2.773 g) and triethylamine (1.39 mL) in THF.

-

Add the amine solution to the activated carboxylic acid mixture from Step 1.

-

Allow the reaction mixture to slowly warm to room temperature.

-

Continue stirring for 5 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

-

Isolation and Purification:

-

Upon completion, a precipitate (the target product) will form.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

Recrystallize the resulting solid residue from a suitable solvent system (e.g., ethanol/water) to obtain the purified final product.

-

Confirm the structure of the synthesized derivative using FT-IR, ¹H-NMR, and ¹³C-NMR spectroscopy. [5]

-

Protocol: MTT Assay for Cytotoxicity Evaluation

[5] Objective: To determine the concentration at which a compound inhibits the growth of a cell population by 50% (IC₅₀).

Materials:

-

A549 human lung cancer cells

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

96-well cell culture plates

-

Synthesized compounds dissolved in DMSO (stock solutions)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

Step-by-Step Procedure:

-

Cell Seeding:

-

Seed A549 cells into 96-well plates at a density of approximately 5,000-10,000 cells per well.

-

Incubate the plates for 24 hours at 37°C in a 5% CO₂ atmosphere to allow cells to attach.

-

-

Compound Treatment:

-

Prepare serial dilutions of the test compounds in culture medium. A typical concentration range would be 0.039 µM to 20 µM. [5] * Remove the old medium from the wells and add 100 µL of the medium containing the different compound concentrations. Include wells with vehicle control (DMSO) and untreated cells.

-

Incubate the plates for 48 hours at 37°C and 5% CO₂.

-

-

MTT Addition and Incubation:

-

After the 48-hour incubation, add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.

-

Incubate the plates for an additional 4 hours. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.

-

-

Solubilization and Measurement:

-

Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

-

Gently pipette to ensure complete dissolution.

-

Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the cell viability against the logarithm of the compound concentration to generate a dose-response curve.

-

Determine the IC₅₀ value from this curve using non-linear regression analysis.

-

Conclusion and Future Directions

The 3-(pyridin-3-yl)propan-1-amine scaffold is a remarkably fruitful platform for the discovery of novel therapeutic agents. The derivatives explored in this guide demonstrate potent and varied biological activities, from combating drug-resistant bacteria and inhibiting cancer cell proliferation to potentially modulating CNS targets. The inherent "drug-like" properties of the pyridine ring combined with the synthetic tractability of the propanamine side chain provide a robust foundation for lead optimization.

Future research in this area should focus on:

-

Target Selectivity: Designing derivatives with high selectivity for their intended biological target over off-targets to minimize side effects.

-

Pharmacokinetic Optimization: Further modifying the scaffold to improve absorption, distribution, metabolism, and excretion (ADME) properties for better in vivo efficacy and safety.

-

Exploration of New Targets: Leveraging the versatility of the scaffold to explore its potential against other disease targets, such as viral proteins or inflammatory mediators.

By continuing to apply the principles of rational drug design and thorough biological evaluation, the 3-(pyridin-3-yl)propan-1-amine scaffold will undoubtedly continue to yield promising candidates for the future of medicine.

References

-

PubChem. 3-(Pyridin-3-yl)propan-1-amine. National Center for Biotechnology Information. [Link]

-

Jin, L., et al. (2022). Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. Frontiers in Chemistry, 10. [Link]

-

Al-Amiery, A. A., et al. (2023). MgO NPs catalyzed the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives and evaluation of pharmacokinetic profiles and biological activity. Frontiers in Chemistry, 11. [Link]

-

International Journal of Novel Research and Development. (2024). Pyridine scaffold: its diverse biological actions. IJNRD, 9(2). [Link]

-

PubChem. 3-(Pyridin-3-ylmethylsulfanyl)propan-1-amine. National Center for Biotechnology Information. [Link]

-

Crysdot LLC. 1-(Pyridin-3-yl)propan-1-amine. [Link]

-

Song, M-X., et al. (2020). Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers in Chemistry, 8. [Link]

-

Khan, A., et al. (2022). N-(Pyridin-3-yl)pyrimidin-4-amine analogues as potent CDK2 inhibitors: an in silico investigative approach. RSC Advances, 12(45). [Link]

-

Shestakova, T., et al. (2023). Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2. Molecules, 28(20). [Link]

-

PubChem. 3-(pyridin-3-yl)propanal. National Center for Biotechnology Information. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. ijnrd.org [ijnrd.org]

- 5. Frontiers | MgO NPs catalyzed the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives and evaluation of pharmacokinetic profiles and biological activity [frontiersin.org]

An In-depth Technical Guide to 3-(Pyridin-3-yl)propan-1-amine hydrochloride: Synthesis, Characterization, and Applications in Drug Discovery

This technical guide provides a comprehensive overview of 3-(pyridin-3-yl)propan-1-amine hydrochloride, a key building block in modern medicinal chemistry. Intended for researchers, scientists, and professionals in drug development, this document delves into the synthesis, characterization, and diverse applications of this versatile compound. We will explore the underlying principles of its preparation and analytical validation, and highlight its significance as a scaffold in the pursuit of novel therapeutic agents.

Introduction: The Significance of the Pyridine Scaffold